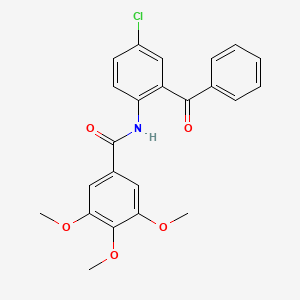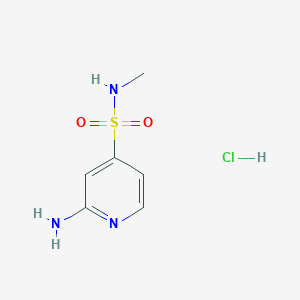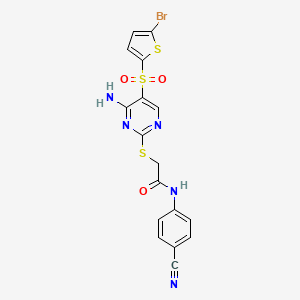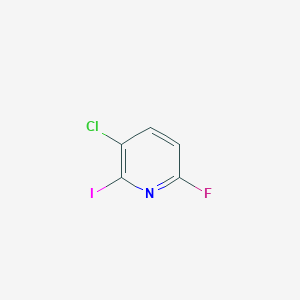
N-(2-benzoyl-4-chlorophenyl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Benzoyl-4-chlorophenyl)-2-nitrobenzamide is a compound with the linear formula C20H13ClN2O4 . It’s important to note that this is not the exact compound you asked about, but it has a similar structure.
Synthesis Analysis
Hexamethylenetetramine is a versatile reagent in organic synthesis and plays a major role in modern organic synthesis . It’s used in the Duff and Sommelet reactions as the formyl carbon source, while in the Delepine reaction it provides the primary amino groups .Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .Chemical Reactions Analysis
The reactions of benzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C can afford a series of dichlorobenzamide derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various analytical techniques. For example, the molecular formula of N-(2-Benzoyl-4-chlorophenyl)formamide is C14H10ClNO2, with an average mass of 259.688 Da .Scientific Research Applications
Central Nervous System (CNS) Agents
A series of new N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides have been synthesized and evaluated as CNS agents . Molecular docking studies revealed that these compounds correctly dock into the binding pocket of the GABAA receptor . Among them, one compound showed potent anxiolytic and skeletal muscle relaxant activity .
Anti-tubercular Activity
A new scaffold of 3’-(2-Benzoyl-4-chlorophenyl)-4’H-spiro [indole-3,2’-[1,3] thiazolidine]-2,4’(1H)-dione derivatives was synthesized and assessed for anti-tubercular activities . One compound showed potent activity against Mycobacterium tuberculosis H37Rv with a MIC value of 3.125 µg/ml, which is comparable to the standard drug Isoniazid .
Antimicrobial Activity
The same series of compounds was also tested for antimicrobial activities . Some compounds displayed better antimicrobial activity against used bacterial and fungal species with MIC range of 3-20µg/ml, comparable to standard drugs ciprofloxacin and ketoconazole respectively .
In Silico Studies
In silico studies revealed that some compounds had a better binding affinity with M. tuberculosis enoyl-CoA hydratase EchA6 with ΔG values of -9.6kcal/mol, -9.4kcal/mol, and -8.6kcal/mol respectively, which is comparable to isoniazid of -5.4kcal/mol . These compounds also displayed good binding affinity with DNA gyrase and lanosterol methylase .
Drug Design
The introduction of the benzoyl moiety to the thiazolidine ring potentiates the antitubercular and antimicrobial activity of spiro indole derivatives . This finding can be used in the design of new drugs with improved efficacy .
Antioxidant Effect
The compounds were also tested for antioxidant activity by DPPH, ABTS, and ferric reducing power assays . The results of these assays can provide insights into the potential use of these compounds as antioxidants .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO5/c1-28-19-11-15(12-20(29-2)22(19)30-3)23(27)25-18-10-9-16(24)13-17(18)21(26)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMTTXRRELTMRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-chlorophenyl)-3,4,5-trimethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(5-Chloro-3-fluoropyridin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2645738.png)
![4-butoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2645743.png)

![N-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2645745.png)





![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-morpholinophenyl)acetamide](/img/structure/B2645753.png)


![(2R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2645756.png)